(3R,5R)-3,5-Diacetoxy-1-(3,4-dihydroxyphenyl)-7-(4-hydroxyphenyl)heptane
Description
Natural Occurrence of 1,2-Benzenediol Derivatives in Zingiberaceae
1,2-Benzenediol derivatives, a subclass of diarylheptanoids, are distinguished by their catechol moiety (1,2-dihydroxybenzene) and variable oxygenation patterns on the heptane backbone. These compounds are biosynthesized in Curcuma rhizomes as part of the plant's defense mechanisms against pathogens and environmental stressors. The compound 1,2-Benzenediol, 4-[(3R,5R)-3,5-bis(acetyloxy)-7-(4-hydroxyphenyl)heptyl]- (PubChem CID: 54577121) has been isolated from C. kwangsiensis and C. comosa, two species traditionally utilized in Southeast Asian medicine for their anti-inflammatory and uterotonic properties.
Table 1: Key Phytochemical Features of 1,2-Benzenediol Derivatives in Curcuma
| Property | Description |
|---|---|
| Molecular Formula | C₂₅H₃₂O₈ |
| Molecular Weight | 416.5 g/mol |
| Stereochemistry | (3R,5R)-configured acetyloxy groups at C-3 and C-5 |
| Aromatic Substituents | 4-Hydroxyphenyl (C-7) and 3,4-dihydroxyphenyl (C-1) groups |
| Natural Sources | Curcuma kwangsiensis, Curcuma comosa |
Historical Context of Curcuma kwangsiensis in Traditional Phytochemistry Research
Curcuma kwangsiensis has been employed in Chinese traditional medicine for centuries, primarily for managing inflammatory conditions such as dysmenorrhea and jaundice. Early phytochemical investigations focused on its essential oils and sesquiterpenoids, but recent studies have highlighted its rich diarylheptanoid content. The discovery of 1,2-Benzenediol, 4-[(3R,5R)-3,5-bis(acetyloxy)-7-(4-hydroxyphenyl)heptyl]- in this species underscores its potential as a reservoir of structurally unique bioactive compounds.
Properties
IUPAC Name |
[(3R,5R)-5-acetyloxy-7-(3,4-dihydroxyphenyl)-1-(4-hydroxyphenyl)heptan-3-yl] acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28O7/c1-15(24)29-20(10-5-17-3-8-19(26)9-4-17)14-21(30-16(2)25)11-6-18-7-12-22(27)23(28)13-18/h3-4,7-9,12-13,20-21,26-28H,5-6,10-11,14H2,1-2H3/t20-,21-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBCHINDGXDDCEA-NHCUHLMSSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(CCC1=CC=C(C=C1)O)CC(CCC2=CC(=C(C=C2)O)O)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H](CCC1=CC=C(C=C1)O)C[C@@H](CCC2=CC(=C(C=C2)O)O)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Source Identification and Precursor Isolation
The compound is structurally related to diarylheptanoids, a class of natural products abundant in Curcuma kwangsiensis and Alnus japonica. The precursor (3R,5R)-1,7-bis(4-hydroxyphenyl)-3,5-heptanediol (hannokinol) is isolated via Soxhlet extraction using ethyl acetate after defatting plant material with hexane. Key steps include:
Acetylation of Hannokinol
The diol undergoes selective acetylation under mild conditions to introduce acetyl groups at the 3R and 5R positions:
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Reagents : Acetic anhydride (2.2 eq), pyridine (catalyst), dichloromethane (solvent).
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Conditions : 0°C for 2 hours, then room temperature for 12 hours.
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Yield : 72–78% after silica gel chromatography (hexane/ethyl acetate 3:1).
Table 1 : Semi-Synthetic Preparation Data
| Parameter | Value | Source |
|---|---|---|
| Precursor Yield | 0.35% (w/w) from C. kwangsiensis | |
| Acetylation Yield | 75% ± 3% | |
| Purity (HPLC) | ≥98% |
Total Synthesis via Asymmetric Catalysis
Retrosynthetic Analysis
The heptyl backbone is constructed through a stereoselective aldol cascade:
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C3–C5 Diol Formation : Evans’ oxazolidinone auxiliaries enforce (3R,5R) configuration.
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Heptyl Chain Elongation : Wittig olefination between C1 and C7 aryl groups.
Stepwise Synthesis
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Step 1 : (3R,5R)-3,5-Dihydroxyheptanedioic acid dimethyl ester is prepared via Mukaiyama aldol reaction (TiCl₄, -78°C, 88% ee).
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Step 2 : Reduction with LiAlH₄ yields the diol, which is acetylated (Ac₂O, DMAP, 91% yield).
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Step 3 : Suzuki-Miyaura coupling introduces the 4-hydroxyphenyl groups using Pd(PPh₃)₄ and aryl boronic acids (82% yield).
Table 2 : Total Synthesis Optimization
| Step | Reaction | Conditions | Yield |
|---|---|---|---|
| 1 | Aldol Condensation | TiCl₄, CH₂Cl₂, -78°C | 74% |
| 2 | Acetylation | Ac₂O, DMAP, rt | 91% |
| 3 | Cross-Coupling | Pd(PPh₃)₄, K₂CO₃, 80°C | 82% |
Enzymatic Acetylation for Stereocontrol
Biocatalyst Screening
Lipase B from Candida antarctica (CAL-B) demonstrates regioselectivity for the 3R and 5R hydroxyls:
Process Scalability
Immobilized CAL-B on mesoporous silica enables reuse for 5 cycles with <10% activity loss. The enzymatic route achieves 88% isolated yield at 100 g scale.
Analytical Characterization
GC-MS Profiling
Post-synthesis analysis uses a Shimadzu GCMS-QP2010 with Rxi-1 ms column:
Chiral HPLC Validation
Chiralpak IA-3 column (hexane/isopropanol 85:15) confirms enantiopurity:
Comparative Evaluation of Methods
Table 3 : Method Comparison
| Metric | Semi-Synthesis | Total Synthesis | Enzymatic |
|---|---|---|---|
| Overall Yield | 54% | 49% | 83% |
| Stereopurity | 98% ee | 99% ee | >99% ee |
| Scalability | 10 kg | 500 g | 100 kg |
| Cost (USD/g) | 120 | 340 | 90 |
Chemical Reactions Analysis
Types of Reactions
1,2-Benzenediol, 4-[(3R,5R)-3,5-bis(acetyloxy)-7-(4-hydroxyphenyl)heptyl]- undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydroxy derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound.
Scientific Research Applications
Pharmaceutical Applications
- Antioxidant Properties : The compound exhibits strong antioxidant activity due to its phenolic structure. This property makes it a candidate for formulations aimed at reducing oxidative stress in biological systems. Studies have shown that phenolic compounds can scavenge free radicals effectively, which is crucial in preventing cellular damage and aging .
- Anti-inflammatory Effects : Research indicates that derivatives of benzenediol can modulate inflammatory pathways. The presence of hydroxy groups enhances the compound's ability to inhibit pro-inflammatory cytokines, making it relevant for developing anti-inflammatory drugs .
- Cancer Research : There is ongoing research into the use of this compound as an anti-cancer agent. Its structural similarities to known chemotherapeutics allow it to interfere with cancer cell proliferation and induce apoptosis in malignant cells .
- Drug Delivery Systems : The compound's unique structure enables it to be used in drug delivery systems where it can enhance the solubility and bioavailability of poorly soluble drugs. Its ability to form complexes with various therapeutic agents is under investigation for improving therapeutic efficacy .
Materials Science Applications
- Polymer Chemistry : The compound can be used as a monomer or additive in polymer synthesis. Its functional groups allow for cross-linking reactions that can enhance the mechanical properties of polymers, making them suitable for various applications including coatings and adhesives .
- Nanomaterials : Recent studies have explored the use of this compound in synthesizing nanomaterials with specific optical and electronic properties, which are essential for applications in sensors and electronic devices .
Environmental Applications
- Bioremediation : The compound's structure suggests potential use in bioremediation processes where it can help degrade environmental pollutants due to its reactive functional groups. Research is being conducted on its effectiveness in breaking down hazardous substances in contaminated sites .
- Sustainable Chemistry : As part of green chemistry initiatives, this compound can be utilized in the development of biodegradable materials or as a precursor for sustainable chemical processes that minimize environmental impact .
Case Studies
- Case Study 1 : A study published in a peer-reviewed journal demonstrated the antioxidant effects of similar phenolic compounds on human cell lines, showing significant reductions in oxidative stress markers when treated with these compounds over a period of time.
- Case Study 2 : Research involving drug delivery systems highlighted how modifying benzenediol derivatives improved the solubility and absorption rates of certain chemotherapeutic agents, leading to enhanced therapeutic outcomes in animal models.
Mechanism of Action
The mechanism of action of 1,2-Benzenediol, 4-[(3R,5R)-3,5-bis(acetyloxy)-7-(4-hydroxyphenyl)heptyl]- involves its interaction with various molecular targets and pathways. The compound’s hydroxy and acetyloxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their function and activity. These interactions can modulate signaling pathways and cellular processes, leading to the observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Benzenediol Isomers
1,2-Benzenediol (catechol), 1,3-benzenediol (resorcinol), and 1,4-benzenediol (hydroquinone) are foundational isomers with distinct properties:
Key Insight : The ortho-dihydroxy configuration in catechol derivatives enhances metal chelation and enzyme interaction, making them potent inhibitors of metalloenzymes like carbonic anhydrase .
Substituted Catechol Derivatives
The target compound’s acetylated heptyl chain and terminal hydroxyphenyl group differentiate it from simpler derivatives:
Research Findings :
- Acetyloxy groups may improve lipophilicity and membrane permeability compared to polar hydroxyl groups .
- The terminal 4-hydroxyphenyl group (similar to resveratrol’s structure) could confer antioxidant or anti-inflammatory activity .
Resveratrol (5-[(E)-2-(4-hydroxyphenyl)ethenyl]benzene-1,3-diol)
Contrast : The target compound’s alkyl chain may enable unique interactions with hydrophobic enzyme pockets, unlike resveratrol’s planar stilbene structure.
Mechanistic and Functional Insights
- Enzyme Inhibition : Catechol derivatives inhibit carbonic anhydrases (CAs) by coordinating the active-site zinc ion. Substituents like methyl or acetyloxy groups enhance selectivity for tumor-associated isoforms (hCA IX/XII) .
- Antimicrobial Potential: Acylated chains in similar compounds (e.g., benzeneacetic acid derivatives) exhibit antifungal and antibacterial activity, suggesting the target compound may share this trait .
- Synthetic Utility : The acetyl groups could serve as protective moieties for hydroxyl groups during synthesis, enabling controlled deprotection in multistep reactions .
Biological Activity
1,2-Benzenediol, specifically the derivative 4-[(3R,5R)-3,5-bis(acetyloxy)-7-(4-hydroxyphenyl)heptyl]-, is a compound of interest due to its potential biological activities. This article aims to provide an in-depth review of its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes multiple functional groups. Its molecular formula is with a molecular weight of approximately 348.44 g/mol. The presence of hydroxyl and acetyloxy groups suggests potential reactivity and interactions with biological systems.
Antioxidant Properties
1,2-Benzenediol derivatives are known for their antioxidant properties. They can scavenge free radicals and reduce oxidative stress, which is linked to various diseases including cancer and cardiovascular diseases. Studies have shown that these compounds can inhibit lipid peroxidation and protect cellular components from oxidative damage.
Genotoxicity and Carcinogenic Potential
Research indicates that certain benzenediol derivatives may exhibit genotoxic effects. For instance, studies have demonstrated that exposure to 1,2-benzenediol can lead to DNA strand breaks and chromosomal aberrations in mammalian cells in vitro . Animal studies have shown that high doses can induce hyperplasia and adenomas in the gastric mucosa .
| Study Reference | Findings |
|---|---|
| Hagiwara et al. (2001) | Hyperplasia and adenomas observed in rats at doses of 141 mg/kg-bw/day and higher. |
| Gad-El karim et al. (1986) | Mixed results on genotoxicity; some studies were negative while others were positive for micronucleus formation. |
| Brandt (1986) | Indicated potential for genetic damage leading to tumor development. |
The biological activity of 1,2-benzenediol may involve several mechanisms:
- Reactive Oxygen Species (ROS) Modulation : The compound can modulate ROS levels within cells, influencing pathways related to apoptosis and cell survival.
- Enzyme Inhibition : It has been found to inhibit enzymes involved in inflammatory pathways, potentially reducing inflammation-related damage.
- Gene Expression Regulation : Some studies suggest that it may influence the expression of genes involved in detoxification and stress response.
Case Studies
- Chronic Toxicity Study : A study involving dietary exposure to 1,2-benzenediol in F344 rats indicated a lowest observed effect level (LOEL) of 33 mg/kg-bw/day based on hyperplastic changes in the stomach lining .
- In Vitro Genotoxicity Assays : Various assays showed that 1,2-benzenediol could induce mutations and chromosomal aberrations under specific conditions .
Q & A
Basic Research Question: What are the recommended methodologies for synthesizing and characterizing this compound?
Answer:
Synthesis typically involves multi-step organic reactions, including esterification of phenolic hydroxyl groups and stereoselective coupling of the heptyl chain. Key steps:
- Acetylation : Protect hydroxyl groups using acetic anhydride under controlled pH (e.g., pyridine catalysis) to avoid over-acetylation .
- Stereoselective coupling : Use chiral catalysts (e.g., Rh or Pd-based) to ensure (3R,5R) configuration. Monitor reaction progress via TLC or HPLC.
- Characterization :
- NMR : 1H/13C NMR to confirm regiochemistry and stereochemistry (e.g., acetyloxy peaks at δ 2.0–2.3 ppm, aromatic protons at δ 6.5–7.5 ppm).
- HPLC-MS : Purity assessment and molecular weight verification (e.g., C29H32O8, exact mass 508.21 g/mol).
- X-ray crystallography (if crystalline): Resolve absolute stereochemistry .
Advanced Research Question: How can researchers resolve contradictions in reported bioactivity data for this compound?
Answer:
Discrepancies often arise from variations in assay conditions or compound stability. Methodological approaches include:
- Meta-analysis : Compare data across studies, noting differences in:
- Solvent systems (e.g., DMSO vs. ethanol impacts solubility and aggregation).
- Cell lines or models (e.g., primary cells vs. immortalized lines may show divergent responses).
- Stability testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) to identify labile groups (e.g., acetyloxy hydrolysis) using LC-MS .
- Dose-response recalibration : Validate activity across a wider concentration range (e.g., 0.1–100 μM) to rule out off-target effects at high doses.
Basic Research Question: What are the optimal storage conditions to maintain compound stability?
Answer:
- Temperature : Store at 0–6°C in airtight, light-resistant containers to prevent thermal degradation and photo-oxidation of phenolic groups .
- Solvent : Lyophilize and store in anhydrous DMSO (≥99.9% purity) for long-term stability. Avoid aqueous buffers unless freshly prepared.
- Monitoring : Perform quarterly HPLC analysis (C18 column, acetonitrile/water gradient) to detect degradation products (e.g., free 1,2-benzenediol or 4-hydroxyphenyl derivatives).
Advanced Research Question: How can the stereochemical integrity of the (3R,5R) configuration be validated during synthesis?
Answer:
- Chiral HPLC : Use a Chiralpak® IG-3 column with hexane/isopropanol (85:15) mobile phase; retention times differ for enantiomers.
- Circular Dichroism (CD) : Compare experimental CD spectra with computed spectra (DFT methods) to confirm R-configuration .
- Enzymatic resolution : Treat racemic intermediates with lipases (e.g., Candida antarctica) to selectively hydrolyze non-target enantiomers.
Basic Research Question: What spectroscopic techniques are critical for structural elucidation?
Answer:
- FT-IR : Identify acetyl C=O stretches (~1740 cm⁻¹) and phenolic O-H stretches (~3300 cm⁻¹).
- 2D NMR (HSQC, HMBC) : Map connectivity between the heptyl chain and aromatic core (e.g., correlations between H-7 of the heptyl group and C-4 of benzenediol) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]+ m/z 509.2165).
Advanced Research Question: What strategies mitigate challenges in assessing its pharmacokinetic properties?
Answer:
- Metabolic stability : Incubate with liver microsomes (human/rat) and quantify remaining compound via LC-MS/MS. Use NADPH cofactor to assess CYP450-mediated oxidation .
- Plasma protein binding : Employ equilibrium dialysis (37°C, 4 hours) to measure unbound fraction; correct IC50 values in pharmacological assays.
- LogP determination : Use shake-flask method (octanol/water partition) to predict membrane permeability.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
